4,4'-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid
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Overview
Description
4,4’-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid is an organic compound with the empirical formula C22H14O6 and a molecular weight of 374.34 g/mol . This compound is known for its unique structure, which includes a dihydroisobenzofuran core linked to two benzoic acid moieties. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 4,4’-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid typically involves the reaction between 4,4’-oxydibenzene-1,2-diamine and 4,4’-(3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid in Eaton’s reagent . The reaction conditions, such as temperature, duration of heating, and the content of phosphorus pentoxide in the reaction mixture, can significantly affect the molecular mass characteristics of the resulting polymers
Chemical Reactions Analysis
4,4’-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dimethyl hydrogen phosphite and sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with dimethyl hydrogen phosphite can lead to the formation of phosphonate derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. Additionally, it has been explored as a linker in the construction of three-dimensional metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies .
Mechanism of Action
The mechanism of action of 4,4’-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid is not well-documented in the literature. its effects are likely related to its ability to interact with various molecular targets and pathways, depending on the specific context of its use. For example, in the synthesis of polymers, it may act as a cross-linking agent, influencing the molecular structure and properties of the resulting materials .
Comparison with Similar Compounds
4,4’-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid can be compared to other similar compounds, such as 4-(6-bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid and 4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid The uniqueness of 4,4’-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid lies in its dihydroisobenzofuran core and its ability to form complex polymers and frameworks .
Properties
CAS No. |
7535-16-2 |
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Molecular Formula |
C22H14O6 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
4-[1-(4-carboxyphenyl)-3-oxo-2-benzofuran-1-yl]benzoic acid |
InChI |
InChI=1S/C22H14O6/c23-19(24)13-5-9-15(10-6-13)22(16-11-7-14(8-12-16)20(25)26)18-4-2-1-3-17(18)21(27)28-22/h1-12H,(H,23,24)(H,25,26) |
InChI Key |
CEPYVIYDCXDLEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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